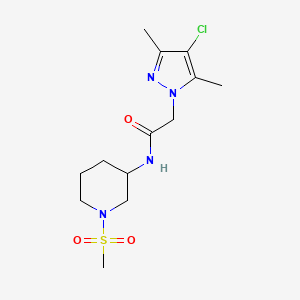
2,3-dihydro-1,4-dioxin-5-yl(3,4-dihydro-1H-isoquinolin-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-dihydro-1,4-dioxin-5-yl(3,4-dihydro-1H-isoquinolin-2-yl)methanone, also known as DDOI, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.
作用機序
2,3-dihydro-1,4-dioxin-5-yl(3,4-dihydro-1H-isoquinolin-2-yl)methanone binds to the 5-HT2A receptor and activates it, leading to a cascade of downstream effects. This activation results in an increase in the release of neurotransmitters such as dopamine and glutamate, which are involved in the regulation of mood, cognition, and perception. It also leads to changes in gene expression and protein synthesis, which can have long-lasting effects on the brain.
Biochemical and Physiological Effects
2,3-dihydro-1,4-dioxin-5-yl(3,4-dihydro-1H-isoquinolin-2-yl)methanone has been found to have a range of biochemical and physiological effects, including changes in neuronal activity, alterations in the expression of genes and proteins, and changes in behavior. It has been shown to increase the activity of the prefrontal cortex, which is involved in executive function and decision-making, and to enhance working memory and attention. It has also been found to have antidepressant and anxiolytic effects in animal models.
実験室実験の利点と制限
One of the main advantages of using 2,3-dihydro-1,4-dioxin-5-yl(3,4-dihydro-1H-isoquinolin-2-yl)methanone in lab experiments is its selectivity for the 5-HT2A receptor, which allows for precise targeting of this receptor subtype. This can be useful in studying the role of this receptor in various physiological and pathological processes. However, one of the limitations of using 2,3-dihydro-1,4-dioxin-5-yl(3,4-dihydro-1H-isoquinolin-2-yl)methanone is its potential for off-target effects, as it may also interact with other receptors or proteins in the brain.
将来の方向性
There are several future directions for research on 2,3-dihydro-1,4-dioxin-5-yl(3,4-dihydro-1H-isoquinolin-2-yl)methanone. One area of interest is its potential as a therapeutic agent for psychiatric disorders, particularly depression and anxiety. Another area of research is its role in the regulation of synaptic plasticity, which is the ability of the brain to change and adapt in response to experience. Additionally, further studies are needed to explore the potential side effects and safety of 2,3-dihydro-1,4-dioxin-5-yl(3,4-dihydro-1H-isoquinolin-2-yl)methanone, particularly in human subjects.
合成法
2,3-dihydro-1,4-dioxin-5-yl(3,4-dihydro-1H-isoquinolin-2-yl)methanone can be synthesized through a multistep process that involves the reaction of 2,3-dihydro-1,4-dioxin-5-carboxylic acid with 3,4-dihydro-1H-isoquinoline-2-carbonyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain 2,3-dihydro-1,4-dioxin-5-yl(3,4-dihydro-1H-isoquinolin-2-yl)methanone in its pure form.
科学的研究の応用
2,3-dihydro-1,4-dioxin-5-yl(3,4-dihydro-1H-isoquinolin-2-yl)methanone has been used in various scientific research studies, particularly in the field of neuroscience. It has been found to selectively activate the 5-HT2A receptor, which is a subtype of the serotonin receptor. This receptor is involved in the regulation of mood, cognition, and perception, and is a target for the treatment of various psychiatric disorders, including depression, anxiety, and schizophrenia.
特性
IUPAC Name |
2,3-dihydro-1,4-dioxin-5-yl(3,4-dihydro-1H-isoquinolin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c16-14(13-10-17-7-8-18-13)15-6-5-11-3-1-2-4-12(11)9-15/h1-4,10H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZQDIQAXISCDHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=COCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[[4-(1,3-benzodioxol-5-yl)oxan-4-yl]methyl]-1,3-benzoxazol-2-amine](/img/structure/B7533251.png)
![6-chloro-4-N-[1-[4-(2,2,2-trifluoroethoxy)phenyl]ethyl]pyrimidine-2,4-diamine](/img/structure/B7533252.png)
![N'-[2-(4-fluorophenoxy)acetyl]-4-(oxolan-2-ylmethoxy)benzohydrazide](/img/structure/B7533263.png)

![2-[[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-2-phenylpyrazol-3-yl)acetamide](/img/structure/B7533282.png)
![[5-[(2-Methoxyphenoxy)methyl]furan-2-yl]-(2-methyl-6-phenylmorpholin-4-yl)methanone](/img/structure/B7533288.png)


![4-propyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]benzamide](/img/structure/B7533319.png)
![2-ethoxy-2-phenyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]acetamide](/img/structure/B7533328.png)

![1-[4-(3H-benzimidazole-5-carbonyl)piperazin-1-yl]-2-ethoxy-2-phenylethanone](/img/structure/B7533336.png)